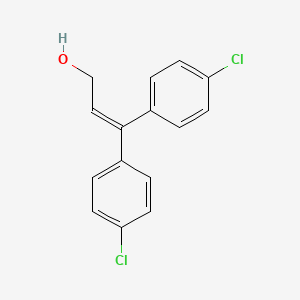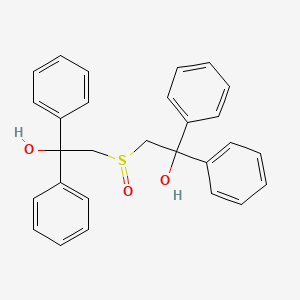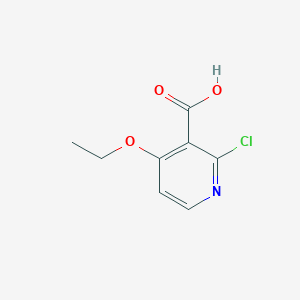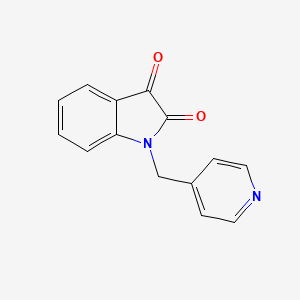![molecular formula C11H15BrO B13993372 1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)
1-[(3-Bromopropyl)oxy]-3-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromopropyl)oxy]-3-ethylbenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group and a 3-bromopropyl ether group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(3-Bromopropyl)oxy]-3-ethylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanol with 3-ethylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group in 3-bromopropanol by the phenoxide ion formed from 3-ethylphenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Bromopropyl)oxy]-3-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 3-ethylphenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-ethylphenol.
Aplicaciones Científicas De Investigación
1-[(3-Bromopropyl)oxy]-3-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromopropyl)oxy]-3-ethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Comparación Con Compuestos Similares
1-[(3-Bromopropyl)oxy]-3-ethylbenzene can be compared with other similar compounds such as:
1-[(3-Bromopropyl)oxy]-benzene: Lacks the ethyl group, leading to different reactivity and applications.
1-[(3-Chloropropyl)oxy]-3-ethylbenzene: The chlorine atom provides different reactivity compared to bromine.
3-Ethylphenol: Lacks the 3-bromopropyl ether group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-(3-bromopropoxy)-3-ethylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 |
Clave InChI |
LXWKLAPHFKKGJU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)OCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)


![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)


![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)



![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
